Product packaging for 2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane(Cat. No.:)

2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane

Cat. No.: B14797143
M. Wt: 148.15 g/mol
InChI Key: CFBMNVWIJDITSF-UHFFFAOYSA-N
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Description

2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane is a fluorinated derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), a well-characterized bicyclic organic compound known for its strong nucleophilic tertiary amine base properties . This compound is primarily valued in research as a potential building block and catalyst in organic synthesis and polymerization reactions . The incorporation of fluorine atoms can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for developing new synthetic methodologies and advanced materials . Researchers explore its use in creating complex molecular structures, including chiral 1,4-diazabicyclo[2.2.2]octane (DABCO) systems . As a specialized chemical, this product is strictly for research applications in chemistry, biology, and materials science. For Research Use Only. Not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10F2N2 B14797143 2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10F2N2

Molecular Weight

148.15 g/mol

IUPAC Name

2,3-difluoro-1,4-diazabicyclo[2.2.2]octane

InChI

InChI=1S/C6H10F2N2/c7-5-6(8)10-2-1-9(5)3-4-10/h5-6H,1-4H2

InChI Key

CFBMNVWIJDITSF-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN1C(C2F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3 Difluoro 1,4 Diazabicyclo 2.2.2 Octane

Strategies for Fluorination at the Bicyclic Carbon Skeleton

The introduction of fluorine onto the carbon framework of the 1,4-diazabicyclo[2.2.2]octane (DABCO) skeleton is a key challenge. The high reactivity of the tertiary amine functionalities in DABCO towards electrophiles complicates direct fluorination approaches.

Direct Electrophilic Fluorination Approaches

Direct C-H fluorination of the DABCO core is a conceptually straightforward but practically difficult approach. Electrophilic fluorinating agents, such as those derived from N-fluoro compounds, are highly reactive and may preferentially react with the nitrogen atoms of the DABCO molecule, leading to the formation of well-known N-fluoro-DABCO derivatives like Selectfluor™.

To achieve C-H fluorination, the nitrogen atoms would likely need to be protected or the reaction conditions carefully controlled to favor reaction at the carbon skeleton. This could potentially involve the use of late transition metal catalysts capable of directing C-H activation and subsequent fluorination. However, to date, no successful direct C-H fluorination of the DABCO carbon skeleton has been reported.

Stereoselective Fluorination Techniques

Achieving stereoselectivity in the fluorination of the DABCO core to produce specific isomers, such as the trans-difluoro derivative, would require sophisticated synthetic strategies. One potential approach involves the fluorination of a suitable precursor that allows for facial selectivity.

For instance, the vicinal difluorination of an unsaturated precursor, such as a dehydro-DABCO derivative, could be envisioned. The stereochemical outcome of such a reaction would depend on the fluorinating agent and the geometry of the double bond within the bicyclic system. Reagents like xenon difluoride or electrophilic fluorine sources in combination with specific catalysts could potentially afford stereocontrolled addition across a double bond.

Cyclization Reactions for the 1,4-Diazabicyclo[2.2.2]octane Core Construction

An alternative and likely more feasible strategy for the synthesis of 2,3-difluoro-DABCO involves the construction of the bicyclic framework from precursors that already contain the requisite fluorine atoms.

Assembly of the Bicyclic Framework from Fluorinated Precursors

This approach would start with a fluorinated six-membered ring, such as a 2,3-difluoropiperazine derivative. The synthesis of such precursors could be achieved through various methods, including the fluorination of protected piperazine (B1678402) precursors or the cyclization of acyclic fluorinated diamines.

Once the 2,3-difluoropiperazine core is obtained, the remaining two carbon bridge could be installed through a double alkylation reaction. This would involve reacting the difluoropiperazine with a two-carbon electrophile, such as 1,2-dihaloethane, under conditions that favor intramolecular cyclization to form the bicyclic structure.

Table 1: Potential Precursors for the Cyclization Approach

Precursor NameChemical StructureKey Synthetic Challenge
trans-2,3-DifluoropiperazineF-C4H7N2-FStereoselective synthesis of the difluorinated piperazine ring.
1,4-Dibenzyl-2,3-difluoropiperazineC20H24F2N2Removal of the benzyl (B1604629) protecting groups without affecting the C-F bonds.
1-(2-Hydroxyethyl)-2,3-difluoropiperazineC6H12F2N2OSelective activation of the hydroxyl group for intramolecular cyclization.

Optimization of Ring Closure Methodologies

The key step in this approach is the final ring-closing reaction to form the bicyclic system. The efficiency of this intramolecular cyclization would be highly dependent on the reaction conditions, including the choice of base, solvent, and temperature. High-dilution conditions are often employed in such reactions to favor intramolecular over intermolecular processes.

The nature of the leaving groups on the two-carbon bridging unit and the nucleophilicity of the nitrogen atoms in the fluorinated piperazine precursor would also be critical factors to optimize.

Chiral Synthesis and Enantiomeric Control

The synthesis of enantiomerically pure 2,3-difluoro-DABCO would require the introduction of chirality at an early stage of the synthesis. A patent describes the synthesis of chiral fluorinating agents based on a substituted DABCO skeleton, which highlights the interest in chiral derivatives of this bicyclic amine.

One strategy for achieving enantiomeric control would be to start with a chiral fluorinated precursor. For example, an enantiomerically pure 2,3-difluoropiperazine derivative could be synthesized using asymmetric fluorination methods or by resolution of a racemic mixture. Subsequent cyclization to form the DABCO framework would then proceed with retention of stereochemistry.

Alternatively, a chiral auxiliary approach could be employed, where a chiral group is temporarily attached to the molecule to direct the stereochemical outcome of a key reaction, such as the fluorination or cyclization step. After the desired stereochemistry is established, the auxiliary would be removed.

Resolution Methods for Racemic 2,3-Disubstituted Derivatives

No published methods for the resolution of racemic 2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane were found.

Asymmetric Synthetic Routes to Enantiomerically Enriched Compounds

No published methods for the asymmetric synthesis of enantiomerically enriched this compound were found.

Analytical Techniques for Reaction Monitoring and Product Purity

No specific analytical techniques or corresponding data for the reaction monitoring and purity assessment of this compound have been reported in the scientific literature.

Stereochemical and Conformational Analysis of 2,3 Difluoro 1,4 Diazabicyclo 2.2.2 Octane

Chiral Recognition and Purity Determination

2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane possesses two chiral centers at the C2 and C3 positions, giving rise to the possibility of enantiomeric and diastereomeric forms. The chiral recognition and determination of enantiomeric purity of these stereoisomers are critical for any potential applications in asymmetric synthesis or medicinal chemistry. While specific methods for this compound are not documented, established techniques for analogous chiral amines and fluorinated compounds would be applicable.

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a primary method for the separation and quantification of enantiomers. The choice of CSP would be crucial and would likely involve columns based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) or cyclodextrins, which have demonstrated broad applicability in resolving a wide range of chiral molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), offers another powerful tool for determining enantiomeric excess. For instance, the use of chiral lanthanide shift reagents or chiral acids could induce diastereomeric interactions with the enantiomers of this compound, leading to the separation of signals for corresponding protons or fluorine atoms in the NMR spectrum. ¹⁹F NMR would be particularly sensitive to the chiral environment, potentially providing a clear differentiation between the signals of the two enantiomers in the presence of a suitable chiral auxiliary.

Table 1: Potential Methods for Chiral Recognition and Purity Determination

Method Principle Expected Outcome
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. Baseline separation of enantiomeric peaks, allowing for quantification of enantiomeric excess.
¹H NMR with CSAs Formation of transient diastereomeric complexes with distinct chemical shifts. Splitting of proton signals into two sets, with the integration ratio corresponding to the enantiomeric ratio.

Diastereoselective Control in Synthetic Pathways

The synthesis of this compound would likely proceed through the formation of a substituted piperazine (B1678402) precursor followed by cyclization. Achieving diastereoselective control in the introduction of the two fluorine atoms is a significant synthetic challenge. Modern fluorination chemistry offers several strategies that could potentially be adapted for this purpose.

One plausible approach involves the diastereoselective fluorination of a suitable unsaturated precursor, such as a dihydropyrazine (B8608421) derivative. The use of electrophilic fluorinating agents in combination with chiral catalysts or auxiliaries could direct the facial selectivity of the fluorine addition. Alternatively, starting from a chiral piperazine derivative could provide the necessary stereochemical information to guide the diastereoselective introduction of the fluorine atoms.

Another strategy could involve the vicinal difluorination of an alkene precursor to the bicyclic system. The stereochemical outcome of such reactions is often dependent on the reaction mechanism. For example, methods involving the ring-opening of an epoxide with a fluoride (B91410) source followed by deoxyfluorination can provide access to specific diastereomers.

Table 2: Plausible Diastereoselective Synthetic Approaches

Precursor Reagents and Conditions Expected Diastereomer
Dihydropyrazine derivative Chiral N-F fluorinating agent (e.g., Selectfluor derivative) syn or anti depending on catalyst/reagent control
Chiral 2,3-disubstituted piperazine Deoxyfluorination of a corresponding diol precursor Stereochemistry dictated by the precursor's configuration

Conformational Dynamics of the Bicyclic System

The 1,4-diazabicyclo[2.2.2]octane framework is a rigid bicyclic system that can undergo a characteristic twisting motion around the N-N axis. The introduction of substituents, particularly electronegative fluorine atoms, at the 2 and 3 positions is expected to have a significant impact on these conformational dynamics.

A key stereoelectronic interaction that will govern the conformation of the ethylene (B1197577) bridges is the gauche effect . nih.govchemeurope.comwikipedia.org This effect describes the tendency of vicinal electronegative substituents to prefer a gauche (approximately 60° dihedral angle) rather than an anti (180° dihedral angle) conformation. In this compound, this would mean that the F-C-C-F dihedral angle is likely to be around 60°. This preference is attributed to stabilizing hyperconjugative interactions between the C-H σ bonding orbital and the C-F σ* antibonding orbital. wikipedia.org

The gauche preference of the vicinal fluorine atoms will likely induce a more twisted conformation of the bicyclic cage compared to the parent DABCO molecule. This twisting can be investigated computationally through methods like Density Functional Theory (DFT) to determine the minimum energy conformations and the energy barriers between different twisted forms. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignments (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy would be an essential tool for the structural elucidation and stereochemical assignment of 2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane.

¹H NMR: The proton NMR spectrum would be expected to show complex multiplets for the protons on the bicyclic cage. The protons on the carbon atoms bearing fluorine (C2 and C3) would exhibit splitting due to coupling with both adjacent protons and the fluorine atoms (²JHF and ³JHF). The integration of the signals would correspond to the number of protons in each unique chemical environment.

¹³C NMR: The carbon NMR spectrum would provide key information. The carbon atoms directly bonded to fluorine (C2 and C3) would appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. The chemical shifts of these carbons would be significantly downfield compared to the non-fluorinated parent compound due to the deshielding effect of the electronegative fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum would be the most direct method for observing the fluorine environments. For a cis- or trans-isomer, a single resonance might be expected if the molecule is symmetrical. The coupling patterns in the ¹⁹F NMR spectrum, arising from fluorine-fluorine (³JFF) and fluorine-proton (²JHF and ³JHF) interactions, would be critical in confirming the stereochemistry.

A hypothetical data table for the expected NMR data is presented below. The values are illustrative and not based on experimental results.

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹Hδ 3.0-3.5m--CH₂-N-
¹Hδ 4.5-5.0dddJHH, ²JHF, ³JHF-CHF-
¹³Cδ 45-55t--CH₂-N-
¹³Cδ 85-95d¹JCF ≈ 180-220-CHF-
¹⁹Fδ -180 to -220m³JFF, JHF-CHF-

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight and to study the fragmentation pattern of this compound, which would aid in confirming its structure. The nominal molecular weight of C₆H₁₀F₂N₂ is 148.16 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of fluorine-containing fragments or cleavage of the bicyclic ring system. The identification of the molecular ion peak ([M]⁺) and characteristic fragment ions would be crucial for structural confirmation.

m/zProposed Fragment
148[C₆H₁₀F₂N₂]⁺ (Molecular Ion)
129[M - F]⁺
119[M - HF]⁺
70[C₄H₈N]⁺

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy would provide a "molecular fingerprint" of this compound by probing its vibrational modes.

IR Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to C-H stretching vibrations (around 2800-3000 cm⁻¹). The key vibrational modes would be the C-F stretching bands, which are typically strong and appear in the region of 1000-1400 cm⁻¹. The exact position of these bands would be sensitive to the stereochemistry of the fluorine atoms.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Symmetric vibrations, which might be weak in the IR spectrum, could be strong in the Raman spectrum. This would be particularly useful for observing skeletal vibrations of the bicyclic framework.

Vibrational ModeExpected Wavenumber (cm⁻¹)
C-H stretch2800-3000
C-N stretch1000-1200
C-F stretch1000-1400
C-C stretch800-1000

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography would provide the most definitive structural information for this compound in the solid state, assuming a suitable crystal could be grown. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles. Crucially, it would unambiguously establish the relative stereochemistry of the two fluorine atoms (cis or trans). The crystal packing and any intermolecular interactions, such as hydrogen bonding, would also be elucidated.

A hypothetical table of crystallographic data is provided below. These values are purely illustrative.

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)7.5
b (Å)8.2
c (Å)10.1
α (°)90
β (°)90
γ (°)90
C-F Bond Length (Å)1.38
C-C Bond Length (Å)1.54
C-N Bond Length (Å)1.47

Computational and Theoretical Studies on 2,3 Difluoro 1,4 Diazabicyclo 2.2.2 Octane

Electronic Structure and Bonding Analysis

The introduction of two highly electronegative fluorine atoms at the C2 and C3 positions of the DABCO skeleton is predicted to cause significant perturbations to the electronic structure of the molecule. The carbon-fluorine bond is known to be one of the strongest single bonds in organic chemistry, characterized by a substantial partial ionic character due to the large difference in electronegativity between carbon and fluorine. wikipedia.org This leads to a significant polarization of the C-F bonds, with the fluorine atoms bearing a partial negative charge and the adjacent carbon atoms becoming electron-deficient.

This inductive electron withdrawal by the fluorine atoms is expected to have a cascading effect throughout the bicyclic system. The electron density at the bridgehead nitrogen atoms would likely be reduced, thereby decreasing their basicity compared to the parent DABCO molecule. Computational studies on other fluorinated amines have similarly shown a considerable decrease in amine basicity upon fluorination.

The geometric parameters of the molecule are also anticipated to be affected. The C-F bond length is typically around 1.35 Å. wikipedia.org Due to steric repulsion between the vicinal fluorine atoms and potential stereoelectronic interactions, the C2-C3 bond length may be slightly elongated compared to the corresponding C-C bond in unsubstituted DABCO. Furthermore, the bond angles involving the fluorinated carbons are expected to deviate from the ideal tetrahedral geometry to accommodate the bulky fluorine atoms.

A theoretical data table summarizing the predicted changes in key electronic and structural parameters is presented below.

ParameterPredicted Value/Effect for 2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane
C-F Bond Length ~1.35 Å
C2-C3 Bond Length Slightly elongated compared to unsubstituted DABCO
N-C-C Bond Angles Distorted from ideal tetrahedral angles
Electron Density at Nitrogen Decreased relative to DABCO
Molecular Dipole Moment Significantly increased compared to DABCO

Conformation and Energetic Landscape Calculations

The rigid bicyclo[2.2.2]octane cage of DABCO significantly limits its conformational flexibility. researchgate.net However, the introduction of vicinal fluorine atoms introduces the possibility of different rotamers with respect to the C2-C3 bond. Computational studies on 2,3-difluorobutane (B14755600) have shown a complex interplay of steric and stereoelectronic effects that determine the preferred dihedral angles between the two C-F bonds. nih.gov

For this compound, two diastereomers are possible: cis (or syn) and trans (or anti), depending on the relative orientation of the two fluorine atoms with respect to the ethylene (B1197577) bridge. Within each diastereomer, rotation around the C2-C3 bond is constrained by the bicyclic structure. However, slight twisting of the ethylene bridge may occur to minimize unfavorable interactions.

Theoretical calculations would be necessary to determine the relative energies of the cis and trans diastereomers and to identify the global minimum energy conformation. It is anticipated that the energetic landscape will be governed by a balance between steric repulsion of the fluorine atoms and the nitrogen lone pairs, and stabilizing hyperconjugative interactions, often referred to as the gauche effect in acyclic systems. nih.gov

A hypothetical energetic landscape could be mapped out using quantum chemical calculations, revealing the energy barriers for any possible conformational interconversions, although these are expected to be high due to the rigid framework.

Conformer/DiastereomerPredicted Relative EnergyKey Stabilizing/Destabilizing Interactions
trans-isomer Likely lower in energyMinimized steric repulsion between fluorine atoms
cis-isomer Likely higher in energyIncreased steric and electrostatic repulsion between eclipsed or nearly-eclipsed fluorine atoms

Prediction of Reactivity Profiles and Reaction Energetics

The electronic modifications induced by the fluorine atoms are expected to significantly influence the reactivity of this compound. As mentioned, the basicity of the nitrogen atoms is predicted to be lower than that of DABCO. This would affect its efficacy as a base or a nucleophilic catalyst in organic reactions.

Conversely, the electron-deficient nature of the C2 and C3 carbons could render them susceptible to nucleophilic attack under certain conditions, although the strength of the C-F bond makes direct substitution challenging. wikipedia.org Cleavage of a C-F bond typically requires harsh conditions or enzymatic activity. hyphadiscovery.comnih.gov

Computational modeling of reaction energetics for processes such as protonation at the nitrogen atoms or complexation with Lewis acids would provide quantitative insights into the reduced basicity. Furthermore, the activation barriers for potential reactions, such as N-alkylation, could be calculated and compared to those of the parent DABCO molecule to understand the impact of fluorination on its nucleophilic reactivity. The prediction of reaction pathways and their associated energy profiles is a powerful tool in understanding the chemical behavior of such novel compounds.

Analysis of Fluorine Effects on Intramolecular Interactions

The presence of vicinal fluorine atoms gives rise to a number of interesting intramolecular interactions that are a subject of extensive computational study. In acyclic systems like 1,2-difluoroethane, the gauche conformation is favored over the anti conformation, a phenomenon attributed to hyperconjugation (σC-H → σ*C-F). mdpi.com

In the constrained framework of this compound, the dihedral angle between the two C-F bonds is largely fixed. However, the stereoelectronic interactions associated with the C-F bonds will still play a crucial role in determining the stability of the different diastereomers and their subtle conformational preferences.

For the cis-isomer, there would be significant lone pair repulsion between the fluorine atoms. For both isomers, there could be interactions between the fluorine atoms and the lone pairs of the nitrogen atoms, as well as with the C-H bonds of the adjacent ethylene bridges. Natural Bond Orbital (NBO) analysis, a common computational technique, could be employed to identify and quantify these hyperconjugative and steric interactions. These intramolecular forces collectively dictate the molecule's preferred geometry and stability. A detailed analysis of these effects is crucial for a complete understanding of the molecule's properties. beilstein-journals.org

Applications and Emerging Research Directions

Utilization in Asymmetric Organocatalysis

The rigid bicyclic structure of DABCO has made its derivatives attractive scaffolds for the development of chiral catalysts and ligands. The synthesis of chiral 2,3-disubstituted DABCO derivatives, typically bearing aryl groups, has been reported, and these have been explored as ligands in asymmetric catalysis. researchgate.netnih.gov The parent, achiral DABCO is a well-known base and nucleophilic catalyst for a variety of organic transformations, including cycloadditions and multicomponent reactions. nih.goveurjchem.comeurekaselect.comrsc.org

Enantioselective Synthesis of Complex Organic Molecules

There is currently a lack of specific published research demonstrating the use of chiral 2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane as a catalyst for the enantioselective synthesis of complex organic molecules. The development of chiral organocatalysts is a major area of research, and while fluorination is a common strategy to tune catalyst properties, the catalytic activity of this specific compound remains an underexplored area.

Diastereoselective Control in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step. Organocatalysts, including DABCO, are often employed to control the stereochemical outcome of these reactions. eurekaselect.com For instance, DABCO has been shown to promote highly diastereoselective [3+2] cycloaddition reactions to construct functionalized spirooxindoles. nih.govrsc.org However, there are no specific reports on the use of this compound to exert diastereoselective control in MCRs. The electron-withdrawing nature of the fluorine atoms would likely modulate the basicity and nucleophilicity of the nitrogen atoms, potentially influencing its catalytic behavior, but this has not been documented in the context of diastereoselective MCRs.

Ligand Design in Coordination Chemistry

The nitrogen atoms in the DABCO framework are excellent coordination sites for metal ions, making the parent molecule a common building block in coordination chemistry.

Metal-Organic Frameworks and Coordination Polymers

1,4-Diazabicyclo[2.2.2]octane (DABCO) is frequently used as a linear, bridging ligand, often referred to as a "pillar," to connect two-dimensional layers of metal nodes and other organic linkers into three-dimensional metal-organic frameworks (MOFs) or coordination polymers. rsc.orgrsc.orgmdpi.com MOFs containing DABCO pillars can be designed with fluorinated components, such as fluorinated carboxylate linkers, to tune the properties of the resulting material, for example, for selective gas adsorption. rsc.orgacs.org Despite the extensive use of the parent DABCO ligand, the integration of this compound as a linker in MOFs or coordination polymers has not been specifically reported in the surveyed literature.

Chiral Ligands for Transition Metal Catalysis

The synthesis of chiral, C2-symmetric DABCO derivatives has been accomplished, and these molecules have been investigated as ligands for transition-metal-catalyzed reactions. researchgate.netnih.gov The development of novel chiral ligands is crucial for advancing asymmetric catalysis. rsc.orgrsc.orgresearchgate.net The introduction of fluorine at the 2 and 3 positions of the DABCO skeleton could create a new class of chiral ligands with unique steric and electronic properties. Nevertheless, the application of chiral this compound as a ligand in transition metal catalysis is not described in the current body of scientific literature.

Applications in Advanced Fluorine Chemistry

Fluorine-containing molecules are of immense interest in medicinal chemistry, materials science, and agrochemistry. nih.govresearchgate.netsci-hub.boxnih.gov Consequently, the development of new fluorinated building blocks and fluorinating reagents is a key focus of modern chemical research. While derivatives of DABCO are prominent in fluorine chemistry, it is crucial to distinguish between C-F and N-F compounds.

The most well-known application of the DABCO scaffold in fluorine chemistry is in the form of N-fluoro derivatives, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N,N'-Difluoro-1,4-diazoniabicyclo[2.2.2]octane salts. researchgate.netoup.comacs.org These compounds are highly effective and widely used electrophilic fluorinating agents, where the reactive fluorine atom is attached to a nitrogen atom.

In contrast, this compound is a C-fluorinated compound. The presence of vicinal C-F bonds on the rigid bicyclic frame is a unique structural feature. Such fluorinated scaffolds can serve as valuable building blocks for the synthesis of more complex fluorine-containing target molecules. However, specific applications of this compound itself as a reagent or functional molecule in advanced fluorine chemistry are not yet reported in the literature. Its existence is confirmed through chemical supplier catalogs, but its utility in this area remains to be explored and documented. theclinivex.comchemicea.com

Precursors for Novel Fluorinated Compounds

The strategic placement of fluorine atoms on the carbon skeleton of the DABCO framework in this compound introduces significant changes in its electronic properties and reactivity. This positions it as a potentially valuable precursor for the synthesis of novel and complex fluorinated molecules. The presence of the vicinal difluoro motif can influence the basicity and nucleophilicity of the nitrogen atoms, offering a unique reactivity profile compared to DABCO.

Researchers are exploring the use of such C-fluorinated bicyclic amines as synthons for introducing fluorinated moieties into larger, more complex structures, including pharmacologically active compounds and agrochemicals. The rigid bicyclic structure can serve as a scaffold, with the fluorine atoms providing a tool for fine-tuning properties such as metabolic stability, lipophilicity, and binding affinity.

Building Blocks for Functional Materials

The incorporation of fluorinated building blocks is a well-established strategy for the development of advanced functional materials with tailored properties. man.ac.uk this compound, with its defined stereochemistry and polarized C-F bonds, is a candidate for the construction of novel polymers, metal-organic frameworks (MOFs), and other functional materials.

The introduction of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity of materials. In the context of polymer chemistry, derivatives of this compound could be explored as monomers or cross-linking agents to create fluorinated polymers with unique properties for applications in areas such as high-performance coatings, membranes, and advanced optics.

Future Perspectives in Supramolecular Chemistry and Materials Science

The unique structural and electronic features of this compound open up intriguing possibilities for its application in supramolecular chemistry and materials science. The ability of the nitrogen atoms to participate in hydrogen bonding and coordination chemistry, coupled with the influence of the fluorine atoms, suggests that this molecule could be a versatile component in the design of complex supramolecular assemblies.

In supramolecular chemistry, the directed self-assembly of this compound with complementary molecules could lead to the formation of novel crystalline solids, gels, and liquid crystals with interesting properties. The fluorine atoms could engage in non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can be exploited to control the architecture and function of the resulting supramolecular structures.

In materials science, the future of this compound lies in its potential to create materials with precisely controlled properties. For instance, its incorporation into MOFs could lead to materials with enhanced gas sorption properties or catalytic activity. Furthermore, computational studies could guide the design of new materials based on this fluorinated scaffold, predicting their electronic, optical, and mechanical properties before their synthesis. As synthetic routes to this compound become more established, it is anticipated that its exploration in these advanced applications will expand significantly.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3-difluoro-1,4-diazabicyclo[2.2.2]octane, and what analytical methods validate its purity?

  • Methodology : Synthesis typically involves fluorination of the parent 1,4-diazabicyclo[2.2.2]octane (DABCO) structure. For analogous fluorinated DABCO derivatives, fluorinating agents like Selectfluor® (a DABCO-based electrophilic fluorinating reagent) or direct halogen exchange under controlled conditions are employed. Purity validation uses GC (Gas Chromatography), HLC (High-Performance Liquid Chromatography), and structural confirmation via NMR (¹H/¹³C/¹⁹F) and X-ray crystallography for crystalline derivatives .
  • Key Considerations : Reaction conditions (temperature, solvent polarity) significantly influence fluorination efficiency. Post-synthesis, recrystallization or column chromatography ensures purity.

Q. How does this compound participate in fluorination reactions, and what substrates are most reactive?

  • Methodology : The compound acts as an electrophilic fluorinating agent, targeting enolizable carbonyl compounds (e.g., ketones, esters) and silyl enol ethers. Fluorination occurs via a two-step mechanism: (1) base-assisted enolate formation and (2) fluorine transfer from the bicyclic amine. Substrate reactivity correlates with enolate stability and steric accessibility .
  • Key Considerations : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates. Substrates with electron-withdrawing groups show higher yields due to stabilized enolate intermediates.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Follow GHS hazard classifications (e.g., H315 for skin irritation, H319 for eye damage). Use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid inhalation/contact. Store in cool, dry conditions away from incompatible materials (strong acids/oxidizers). Emergency measures include immediate rinsing for skin/eye exposure and medical consultation .
  • Key Considerations : Regularly review SDS updates and implement spill containment protocols.

Advanced Research Questions

Q. How does fluorination at the 2,3-positions alter the catalytic properties of DABCO in organic transformations?

  • Methodology : Fluorine’s electron-withdrawing effect reduces the basicity of the bicyclic amine, modulating its catalytic efficiency in reactions like Heck coupling or cycloadditions. Comparative studies between DABCO and its fluorinated analogs reveal reduced nucleophilicity but enhanced stability under acidic conditions. Kinetic assays and DFT calculations quantify these effects .
  • Key Considerations : Fluorinated derivatives may outperform DABCO in reactions requiring milder bases or oxidative environments.

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives, and how do hydrogen-bonding networks influence their stability?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71069 Å) is standard. For the TiF6-DABCO hydrate complex, strong F···H─O hydrogen bonds form 3D networks, stabilizing the crystal lattice. Software suites like SHELXL-97 and DIAMOND model hydrogen-bond geometries and thermal parameters .
  • Key Considerations : Crystal packing often dictates reactivity in solid-state fluorination. Hydration levels must be controlled to avoid lattice distortions.

Q. How can this compound be integrated into hybrid materials for metal-ion adsorption, and what factors dictate selectivity?

  • Methodology : Covalent grafting onto supports (e.g., cellulose acetate-Al₂O₃) via alkylation or coordination chemistry. Adsorption studies in ethanol solutions quantify selectivity for metal halides (e.g., Cu²⁺, Fe³⁺). Surface characterization uses FTIR, BET analysis, and XPS .
  • Key Considerations : Solvent polarity and pH modulate metal-binding affinity. Fluorine’s electronegativity enhances Lewis acid-base interactions with transition metals.

Q. What experimental strategies address contradictions in fluorination efficiency between 2,3-difluoro-DABCO and other fluorinating agents?

  • Methodology : Head-to-head kinetic studies under identical conditions (solvent, temperature, substrate scope). Mechanistic probes (e.g., isotopic labeling, in situ NMR) identify rate-limiting steps. For example, Selectfluor® may exhibit broader substrate tolerance due to its +2 charge, while 2,3-difluoro-DABCO excels in sterically hindered systems .
  • Key Considerations : Statistical analysis (e.g., ANOVA) validates reproducibility. Contradictions often arise from differing reaction scales or impurity profiles.

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